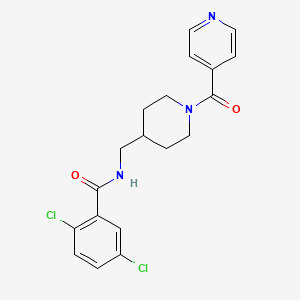

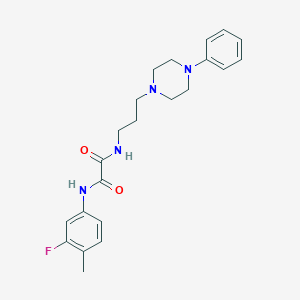

2,5-dichloro-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-(1-alkylamino-2,2-dichloroethyl)benzamides and related compounds has been explored with the aim of creating intermediates for new heterocyclic series. Efficient procedures have been reported, where N-(2,2-dichlorovinyl)amides react with primary or secondary alkylamines to yield the desired products in high to quantitative yields. However, this method does not work with arylamines or ammonia, necessitating an alternative approach. Starting with N-(1,2,2,2-tetrachloroethyl)benzamides, amination via nucleophilic substitution is used to produce N-(1-amino-2,2,2-trichloroethyl)benzamides. These are then selectively monodechlorinated through electrochemical reduction to achieve the target compounds. The crystallographic X-ray structure of one such compound, N-(2,2-dichloro-1-isopentylaminoethyl)-4-methylbenzamide, has been determined, providing insight into the molecular structure of these compounds .

Molecular Structure Analysis

The molecular structure of N-(4,6-dichloropyrimidine-2-yl)benzamide has been confirmed through various spectroscopic methods, including 1H NMR, 13C NMR, HRMS, IR, and single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system and is characterized by intermolecular hydrogen bonding interactions, which contribute to the stability of the crystal structure. These interactions include N–H···O and C–H···Cl bonds. The detailed crystallographic data provides a comprehensive understanding of the spatial arrangement and bonding within the molecule .

Chemical Reactions Analysis

While the provided data does not detail specific chemical reactions involving 2,5-dichloro-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzamide, the synthesis methods and molecular structures of related benzamide derivatives suggest that these compounds could undergo similar reactions. The presence of dichloro groups in these molecules indicates potential reactivity, such as nucleophilic substitution or further halogenation, which could be explored in future studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(4,6-dichloropyrimidine-2-yl)benzamide have been described, including its crystallization in a monoclinic system and the presence of intermolecular hydrogen bonds. The compound has a density of 1.494 g·cm−3 and exhibits specific crystallographic parameters such as cell dimensions and space group. These properties are crucial for understanding the behavior of the compound in various environments and could be indicative of the properties of similar benzamide derivatives .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- The synthesis and characterization of related compounds often involve detailed chemical analysis techniques, including X-ray crystallography, spectroscopic methods (infrared, UV-Vis, NMR), and elemental analysis. For instance, Adam et al. (2016) synthesized a compound through the reaction of ortho-toluylchloride and 2-amino-4-picoline, which was fully characterized using various techniques, showing antibacterial activity towards both gram-positive and gram-negative bacteria (Adam et al., 2016).

Herbicidal Activity

- Some benzamides, such as N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, exhibit herbicidal activity on annual and perennial grasses, indicating potential agricultural utility (Viste, Cirovetti, & Horrom, 1970).

Photocatalytic Applications

- The photocatalytic degradation of related compounds, like propyzamide, using TiO2-loaded adsorbent supports, demonstrates environmental applications in breaking down persistent organic pollutants. This method enhances the rate of mineralization and reduces the concentration of solution-phase intermediates (Torimoto, Ito, Kuwabata, & Yoneyama, 1996).

Antibacterial and Antifungal Activities

- Certain derivatives have been synthesized and tested for their antibacterial and antifungal activities, highlighting their potential as novel antimicrobial agents. For example, Limban et al. (2011) synthesized acylthioureas and tested them against bacterial cells, showing significant activity, especially on Pseudomonas aeruginosa and Staphylococcus aureus (Limban, Marutescu, & Chifiriuc, 2011).

Antiviral Activities

- Research into benzamide-based compounds has also explored their antiviral activities. Hebishy et al. (2020) synthesized novel benzamide-based 5-aminopyrazoles and tested them against the avian influenza virus, with several compounds showing remarkable antiviral activities (Hebishy, Salama, & Elgemeie, 2020).

Propiedades

IUPAC Name |

2,5-dichloro-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19Cl2N3O2/c20-15-1-2-17(21)16(11-15)18(25)23-12-13-5-9-24(10-6-13)19(26)14-3-7-22-8-4-14/h1-4,7-8,11,13H,5-6,9-10,12H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGVLADQCJKKFFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=C(C=CC(=C2)Cl)Cl)C(=O)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2522673.png)

![1-[5-(4-chlorophenyl)-3'-(furan-2-yl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one](/img/structure/B2522676.png)

![9-(3,5-dimethylphenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2-[[5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl]-N-cyclohexylacetamide](/img/structure/B2522690.png)